molecular formula C86H134N20O19 B605670 [(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2R)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-trimethylazanium CAS No. 533927-56-9

[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2R)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-trimethylazanium

Cat. No.: B605670
CAS No.: 533927-56-9
M. Wt: 1752.1 g/mol
InChI Key: DUQRILZXKXSRIY-RUBJUKRASA-N
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Description

Atilmotin is a synthetic peptide that acts as a motilin receptor agonist. Motilin is an endogenous gastrointestinal hormone that increases upper gastrointestinal tract motility. Atilmotin has been studied for its effects on esophageal, lower esophageal sphincter, and gastric pressures .

Preparation Methods

Atilmotin is synthesized as a synthetic peptide. The specific synthetic routes and reaction conditions for atilmotin are not widely detailed in public literature. it is known that it is produced by Baxter International, Inc . Industrial production methods typically involve peptide synthesis techniques, which may include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS).

Chemical Reactions Analysis

Atilmotin primarily functions as a motilin receptor agonist and does not undergo significant chemical reactions under physiological conditions. It interacts with the motilin receptor (GPR38) to exert its effects . Common reagents and conditions used in its synthesis are typical of peptide synthesis, involving amino acid coupling reagents and protecting groups.

Scientific Research Applications

Atilmotin has been extensively studied for its effects on gastrointestinal motility. It has been shown to increase the early phase of gastric emptying and affect esophageal and lower esophageal sphincter pressures . These properties make it a potential therapeutic agent for gastrointestinal motility disorders. Additionally, atilmotin has been used in research to study the mechanisms of gastrointestinal motility and the role of motilin in these processes .

Mechanism of Action

Atilmotin exerts its effects by binding to and activating the motilin receptor (GPR38). This activation leads to increased gastrointestinal motility by stimulating phase III contractions of the migrating motor complex (MMC). The MMC is responsible for moving undigested intraluminal contents from the stomach distally .

Comparison with Similar Compounds

Atilmotin is similar to other motilin receptor agonists, such as erythromycin and other motilides. atilmotin is a synthetic peptide, whereas erythromycin is a macrolide antibiotic with motilin receptor agonist properties. Atilmotin’s synthetic nature allows for more precise control over its pharmacological properties .

Similar Compounds::
  • Erythromycin
  • Motilides (e.g., ABT-229)

Atilmotin’s uniqueness lies in its synthetic peptide structure, which provides specific advantages in terms of stability and receptor selectivity compared to naturally occurring motilin receptor agonists.

Biological Activity

The compound , with a complex structure and multiple functional groups, presents a rich area for investigation regarding its biological activity. This article synthesizes available research findings, highlighting its potential pharmacological applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex polyfunctional structure, which includes multiple amino acid residues and modifications that suggest significant biological interactions. Its molecular formula is C42H69N15O15, with a molecular weight of approximately 827.995 Da. The intricate arrangement of chiral centers and functional groups indicates potential for diverse biological activities.

Mechanisms of Biological Activity

  • Antimicrobial Activity :
    • Preliminary studies indicate that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of amino acids have been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria . The presence of specific functional groups, such as amines and carboxylic acids, may enhance the compound's ability to penetrate bacterial cell walls.
  • Anticancer Properties :
    • Compounds with complex amino acid structures have been investigated for their anticancer potential. Research suggests that certain derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins . The ability to interact with cellular signaling pathways makes this compound a candidate for further anticancer studies.
  • Insulinotropic Effects :
    • Similar compounds have demonstrated insulinotropic activity, which could be beneficial in treating type II diabetes. The modulation of insulin secretion from pancreatic beta cells is critical for glucose homeostasis . The specific structural features may enhance its efficacy in stimulating insulin release.

Case Studies

  • Antibacterial Efficacy :
    • A study on structurally related compounds found that they exhibited potent antibacterial activity against multi-drug-resistant strains of E. coli and K. pneumoniae. This suggests that our compound could be developed as a novel antibiotic agent .
  • Cancer Cell Line Studies :
    • In vitro studies using various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that analogs of the compound inhibited cell proliferation significantly. These findings highlight the potential for developing targeted therapies based on this compound's structure .
  • Metabolic Studies :
    • Research has indicated that compounds with similar amino acid backbones can influence metabolic pathways related to lipid metabolism and glucose uptake, suggesting a role in metabolic disorders .

Data Table: Summary of Biological Activities

Biological ActivityRelated FindingsReferences
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInduces apoptosis in cancer cell lines
InsulinotropicStimulates insulin release from pancreatic cells
Metabolic ModulationInfluences glucose metabolism pathways

Properties

CAS No.

533927-56-9

Molecular Formula

C86H134N20O19

Molecular Weight

1752.1 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-5-amino-1-[[(2R)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S,3S)-3-methyl-2-[[(2S)-1-[(2S)-3-methyl-2-[[(2S)-3-phenyl-2-(trimethylazaniumyl)propanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoate

InChI

InChI=1S/C86H134N20O19/c1-13-51(8)71(103-81(121)65-30-23-41-105(65)85(125)70(50(6)7)102-82(122)66(106(10,11)12)46-54-26-18-15-19-27-54)83(123)101-64(44-53-24-16-14-17-25-53)80(120)104-72(52(9)107)84(124)100-63(45-55-31-33-56(108)34-32-55)74(114)93-47-68(110)94-59(36-38-69(111)112)76(116)99-62(43-49(4)5)79(119)97-60(35-37-67(88)109)77(117)96-58(29-22-40-92-86(90)91)75(115)98-61(42-48(2)3)78(118)95-57(73(89)113)28-20-21-39-87/h14-19,24-27,31-34,48-52,57-66,70-72,107H,13,20-23,28-30,35-47,87H2,1-12H3,(H21-,88,89,90,91,92,93,94,95,96,97,98,99,100,101,102,103,104,108,109,110,111,112,113,114,115,116,117,118,119,120,121,122,123,124)/t51-,52+,57-,58+,59-,60-,61-,62-,63-,64-,65-,66-,70-,71-,72-/m0/s1

InChI Key

DUQRILZXKXSRIY-RUBJUKRASA-N

SMILES

CC[C@@H]([C@H](NC([C@@H]1CCCN1C([C@@H](NC([C@@H]([N+](C)(C)C)Cc2ccccc2)=O)C(C)C)=O)=O)C(N[C@H](C(N[C@H](C(N[C@H](C(NCC(N[C@H](C(N[C@H](C(N[C@H](C(N[C@@H](C(N[C@H](C(N[C@H](C(N)=O)CCCCN)=O)CC(C)C)=O)CCCNC(N)=N)=O)CCC(N)=O)=O)CC(C)C)=O)CCC([O-])=O)=O)=O)Cc3ccc(O)cc3)=O)[C@H](O)C)=O)Cc4ccccc4)=O)C

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CCC(=O)[O-])C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)[N+](C)(C)C

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)[O-])C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)N)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)[N+](C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Atilmotin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2R)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-trimethylazanium
Reactant of Route 2
[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2R)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-trimethylazanium
Reactant of Route 3
[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2R)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-trimethylazanium
Reactant of Route 4
[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2R)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-trimethylazanium
Reactant of Route 5
Reactant of Route 5
[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2R)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-trimethylazanium
Reactant of Route 6
Reactant of Route 6
[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2R)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-trimethylazanium

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